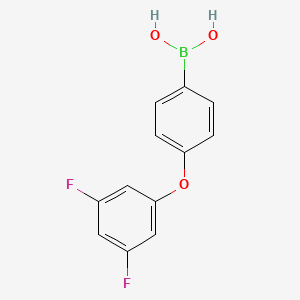
(4-(3,5-Difluorophenoxy)phenyl)boronic acid
説明
(4-(3,5-Difluorophenoxy)phenyl)boronic acid is a chemical compound with the CAS Number: 1029438-51-4 . It has a molecular weight of 250.01 . The IUPAC name for this compound is 4-(3,5-difluorophenoxy)phenylboronic acid .
Synthesis Analysis
The synthesis of (4-(3,5-Difluorophenoxy)phenyl)boronic acid and similar compounds often involves Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .Molecular Structure Analysis
The molecular formula of (4-(3,5-Difluorophenoxy)phenyl)boronic acid is C12H9BF2O3 . The InChI Code for this compound is 1S/C12H9BF2O3/c14-9-5-10(15)7-12(6-9)18-11-3-1-8(2-4-11)13(16)17/h1-7,16-17H .Chemical Reactions Analysis
(4-(3,5-Difluorophenoxy)phenyl)boronic acid can be used as a reactant in various chemical reactions. For instance, it can be used in the synthesis of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .Physical And Chemical Properties Analysis
(4-(3,5-Difluorophenoxy)phenyl)boronic acid is a solid at room temperature . It should be stored under an inert atmosphere, preferably between 2-8°C . .科学的研究の応用
Sensing Applications
(4-(3,5-Difluorophenoxy)phenyl)boronic acid: is utilized in sensing applications due to its ability to form reversible covalent complexes with diols and strong Lewis bases such as fluoride or cyanide anions . This property is exploited in the development of sensors for detecting sugars and other biological analytes. The compound can be incorporated into homogeneous assays or used for heterogeneous detection at the interface of the sensing material or within the bulk sample.
Biological Labelling
The boronic acid moiety of this compound interacts with diols, which is a key interaction for biological labelling applications . It can be used to label glycoproteins or cells that express specific carbohydrates on their surface, providing a tool for biological research and diagnostic purposes.
Protein Manipulation and Modification
This compound’s reactivity with diols also allows for the manipulation and modification of proteins . It can be used to attach probes or other molecules to proteins, particularly those with glycosylation sites, enabling researchers to study protein function and interactions.
Therapeutic Development
Boronic acids, including (4-(3,5-Difluorophenoxy)phenyl)boronic acid , have potential applications in the development of therapeutics . Their ability to interact with various biological molecules can be harnessed to create drugs that target specific enzymes or pathways.
Separation Technologies
The diol interaction capability of boronic acids is useful in separation technologies . This compound can be used in affinity chromatography to separate and purify glycoproteins and other diol-containing biomolecules from complex mixtures.
Suzuki-Miyaura Cross-Coupling Reactions
(4-(3,5-Difluorophenoxy)phenyl)boronic acid: is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for constructing carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Electrophoresis of Glycated Molecules
The compound is used in the electrophoresis of glycated molecules, aiding in the analysis and study of post-translational modifications of proteins . This application is significant in diabetes research, where the measurement of glycated hemoglobin is crucial.
Controlled Release Systems
In the field of materials science, (4-(3,5-Difluorophenoxy)phenyl)boronic acid can be incorporated into polymers for the controlled release of insulin . This application is particularly relevant for developing new diabetes treatments that require precise control over insulin delivery.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the following hazard statements: H302-H315-H319-H335 . This indicates that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Target of Action
The primary target of (4-(3,5-Difluorophenoxy)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, (4-(3,5-Difluorophenoxy)phenyl)boronic acid interacts with its targets through a process known as transmetalation . This involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s interaction with its targets results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by (4-(3,5-Difluorophenoxy)phenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic processes, and the compound’s role as an organoboron reagent makes it a crucial player in this pathway .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared
Result of Action
The molecular effect of (4-(3,5-Difluorophenoxy)phenyl)boronic acid’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .
Action Environment
The action of (4-(3,5-Difluorophenoxy)phenyl)boronic acid is influenced by several environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound plays a key role, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups .
特性
IUPAC Name |
[4-(3,5-difluorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BF2O3/c14-9-5-10(15)7-12(6-9)18-11-3-1-8(2-4-11)13(16)17/h1-7,16-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKIWPBJKMQKEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC(=CC(=C2)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681908 | |
| Record name | [4-(3,5-Difluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3,5-Difluorophenoxy)phenyl)boronic acid | |
CAS RN |
1029438-51-4 | |
| Record name | [4-(3,5-Difluorophenoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




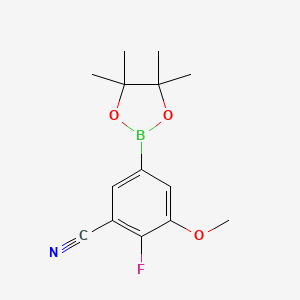
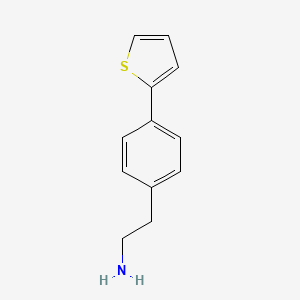
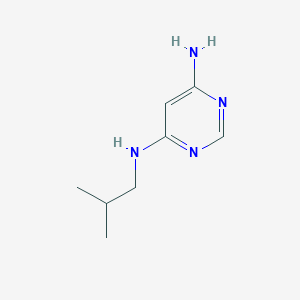


![[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine](/img/structure/B1454766.png)
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride](/img/structure/B1454769.png)


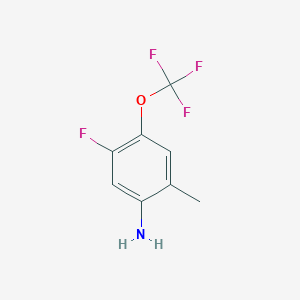
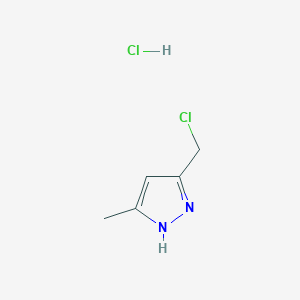
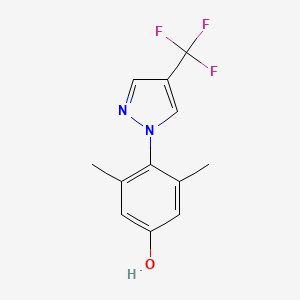
![(2E)-3-{1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1454779.png)